In-Depth Technical Guide: 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one in Synthetic Chemistry and Drug Discovery
In-Depth Technical Guide: 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one in Synthetic Chemistry and Drug Discovery
Executive Summary
2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one (commonly known as 4'-isopropoxy-2-bromoacetophenone) is a highly reactive α -bromo ketone intermediate widely utilized in medicinal chemistry. Its unique structural topology—combining an electrophilic α -bromoacetyl moiety with an electron-donating para-isopropoxy group—makes it a privileged building block for synthesizing complex heterocycles. This technical whitepaper explores its physicochemical profile, mechanistic reactivity, and standardized synthetic workflows, with a particular focus on its application in developing mutant IDH1 inhibitors[1] and GluN3-containing NMDA receptor modulators[2].
Physicochemical Profiling & Structural Analysis
Understanding the intrinsic properties of this compound is critical for predicting its behavior in complex synthetic workflows. The para-isopropoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the phenyl ring and stabilizing the enol tautomer of the ketone. Conversely, the α -bromine atom exerts a negative inductive (-I) effect, rendering the adjacent methylene carbon highly susceptible to nucleophilic attack.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one |
| Common Synonyms | 4'-Isopropoxy-2-bromoacetophenone |
| CAS Registry Number | 365572-08-3[3] |
| Molecular Formula | C11H13BrO2 |
| Molecular Weight | 257.12 g/mol [4] |
| Structural Class | α -Bromo Ketone / Acetophenone Derivative |
| Topological Polar Surface Area (tPSA) | 26.3 Ų |
| Reactivity Profile | Highly electrophilic; undergoes facile SN2 displacement |
Synthetic Pathways & Methodologies
The most efficient and scalable method for synthesizing 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one is the acid-catalyzed α -bromination of 4-isopropoxyacetophenone. As detailed in recent[5], utilizing N-Bromosuccinimide (NBS) and p-Toluenesulfonic acid (p-TsOH) provides superior regiocontrol compared to molecular bromine ( Br2 ).
Step-by-Step Protocol: Acid-Catalyzed α -Bromination
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Preparation: Dissolve 4-isopropoxyacetophenone (1.0 eq, e.g., 72.6 mmol) in anhydrous chloroform ( CHCl3 ) under an inert nitrogen atmosphere.
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Catalysis: Add p-TsOH (0.2 eq).
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Causality: p-TsOH acts as a Brønsted acid to protonate the carbonyl oxygen, lowering the activation energy for tautomerization to the nucleophilic enol form.
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Bromination: Add NBS (1.1 eq) portion-wise while stirring at room temperature.
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Causality: NBS serves as a steady, low-concentration source of electrophilic bromine ( Br+ equivalent). This controlled release prevents over-bromination (i.e., α,α -dibromination) and suppresses unwanted electrophilic aromatic substitution on the electron-rich phenyl ring.
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Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent until the complete disappearance of the starting material is observed.
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Workup: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3 ) to neutralize the acid, followed by brine.
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Causality: The aqueous wash effectively removes the water-soluble succinimide byproduct.
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Isolation: Dry over anhydrous MgSO4 , filter, and concentrate in vacuo to yield the target α -bromo ketone as a colorless to pale-yellow oil[5].
Workflow for alpha-bromination of 4-isopropoxyacetophenone using NBS and p-TsOH.
Core Reactivity & Mechanistic Workflows
The primary utility of 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one in drug discovery is its role as a dielectrophile in the Hantzsch Thiazole Synthesis . This pathway is frequently employed to generate rigid, metabolically stable heterocyclic scaffolds, such as those found in[6].
Mechanism of the Hantzsch Thiazole Synthesis
When reacted with a thioamide or thiourea, the α -bromo ketone undergoes a highly orchestrated bimolecular condensation:
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Initial SN2 Attack: Thioamides are ambidentate nucleophiles. According to Pearson's Hard Soft Acid Base (HSAB) theory, the sulfur atom is a "soft" nucleophile and preferentially attacks the "soft" electrophilic α -carbon of the bromo ketone, displacing the bromide ion.
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Cyclization: The "harder" nitrogen atom subsequently attacks the "hard" carbonyl carbon in an intramolecular fashion, forming a hydroxythiazoline intermediate.
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Aromatization: Acid-catalyzed dehydration (loss of H2O ) drives the formation of the fully aromatic 2,4-disubstituted thiazole ring.
Mechanistic pathway of the Hantzsch thiazole synthesis using an alpha-bromo ketone.
Analytical Characterization
To ensure the integrity of the synthesized 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Expected 1H NMR ( CDCl3 , 400 MHz) Profile:
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δ 1.35 (d, 6H, J=6.0 Hz): Isopropyl methyl groups.
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δ 4.40 (s, 2H): α -methylene protons.
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Causality: These protons appear as a sharp singlet because they lack vicinal neighbors. They are strongly deshielded (shifted downfield) due to the combined anisotropic effect of the adjacent C=O double bond and the inductive (-I) electron-withdrawing effect of the bromine atom.
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δ 4.65 (septet, 1H, J=6.0 Hz): Isopropyl methine proton.
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δ 6.90 (d, 2H, J=8.8 Hz) & δ 7.95 (d, 2H, J=8.8 Hz): Aromatic protons exhibiting a classic AA'BB' para-substituted splitting pattern.
Safety, Handling, and Stability
As an α -halo ketone, this compound is a potent alkylating agent and a severe lachrymator (tear-producing agent).
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Handling: All manipulations must be performed in a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles).
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Storage: The compound is sensitive to light and moisture. It should be stored at 2–8°C under an inert atmosphere (Argon or N2 ) to prevent slow hydrolysis to the corresponding α -hydroxy ketone or photolytic cleavage of the C-Br bond.
References
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Boxer, M. B., et al. (2015). Mutant IDH1 inhibitors. United States Patent US9216968B2. Google Patents.
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ChemSrc Database. 2-bromo-1-(4-propan-2-yloxyphenyl)ethanone (CAS 365572-08-3).
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Lipton, S. A., et al. (2021). Negative allosteric modulation of glun3-containing n-methyl-d-aspartate receptors. World Intellectual Property Organization WO2021155367A2. Google Patents.
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GuideChem Database. Ethanone, 2-bromo-1-[4-(1-methylethoxy)phenyl]- (CAS 365572-08-3).
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